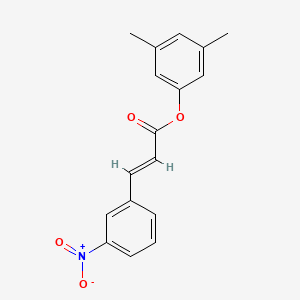![molecular formula C16H14N2O2S2 B5584142 4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . The molecule also features a 1,3-benzodioxol-5-ylmethyl group attached via a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For example, density functional theory calculations and vibrational spectral analysis have been used to investigate the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine”:
Antimicrobial Activity
Research has shown that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. Studies have demonstrated that derivatives of benzodioxole can effectively reduce inflammation by blocking the synthesis of prostaglandins, which are mediators of inflammation .
Antioxidant Activity
Antioxidants are vital in protecting cells from oxidative stress. The compound has shown promise in scavenging free radicals and reducing oxidative damage in biological systems. This activity is attributed to the presence of the benzodioxole ring, which can donate electrons to neutralize reactive oxygen species .
Anticancer Potential
The compound has been explored for its cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The presence of the thieno[2,3-d]pyrimidine core enhances its ability to interfere with DNA synthesis and repair, making it a potential candidate for cancer therapy .
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to reduce oxidative stress and inflammation in neural tissues helps protect neurons from damage and death .
Antiviral Activity
The compound has been studied for its antiviral properties, particularly against viruses that cause respiratory and gastrointestinal infections. Its mechanism involves inhibiting viral replication and entry into host cells. The benzodioxole moiety plays a crucial role in disrupting viral enzymes and proteins necessary for replication .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. This property is useful in designing drugs for metabolic disorders such as diabetes and obesity. By inhibiting specific enzymes, the compound can regulate metabolic processes and improve health outcomes .
Photoprotective Agents
Due to its chemical structure, the compound can absorb UV radiation, making it a potential candidate for use in sunscreens and other photoprotective formulations. Its ability to prevent UV-induced damage to skin cells can help reduce the risk of skin cancers and other UV-related skin conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-9-10(2)22-16-14(9)15(17-7-18-16)21-6-11-3-4-12-13(5-11)20-8-19-12/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZFCMUPRFPGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

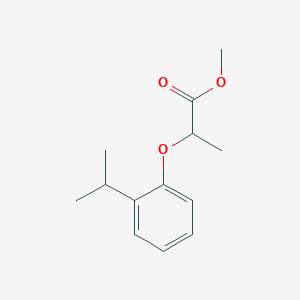
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
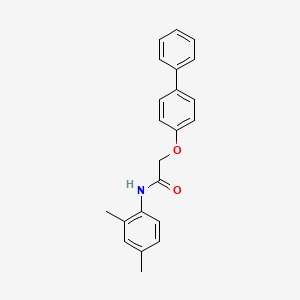
![[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584093.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)
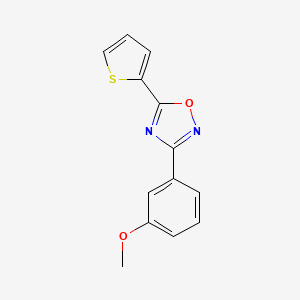
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5584117.png)
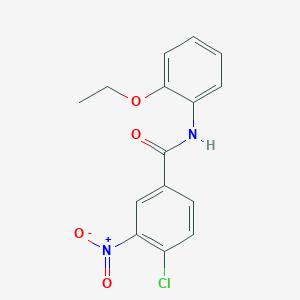
![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![2-{1-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5584145.png)
